REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=O.C1C=CC=CC=1>C(O)(=O)C>[CH2:19]([O:18][C:12](=[O:17])[CH:13]=[C:14]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1)[CH3:16])[CH3:20]
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Name
|
|
Quantity
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62 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=CC1)OC)OC
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Name
|
|
Quantity
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63 g
|
Type
|
reactant
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Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
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375 mL
|
Type
|
reactant
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Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
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2.1 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed in a flask
|
Type
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CUSTOM
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Details
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equipped with a Dean-Stark strap
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Type
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CUSTOM
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Details
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to remove water until thin layer chromatography
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Type
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CUSTOM
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Details
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The solvent is removed under reduced pressure
|
Type
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CUSTOM
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Details
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to give a dark oil which
|
Type
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CUSTOM
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Details
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crystallized
|
Type
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CUSTOM
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Details
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Recrystallization from hexane
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Type
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CUSTOM
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Details
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gives 79.0 g
|
Type
|
CUSTOM
|
Details
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a second drop afforded 6.7 g
|
Type
|
CUSTOM
|
Details
|
A sample is recrystallized from ethanol/water
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Type
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CUSTOM
|
Details
|
to give an analytical sample, m.p. 57°-58°
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C=C(C)NC1=CC(=C(C=C1)OC)OC)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |